N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. CPP-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. This has been associated with a reduction in seizure activity in animal models of epilepsy and a reduction in drug-seeking behavior in animal models of addiction. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its potency as an inhibitor of GABA aminotransferase. This allows for lower doses to be used in animal studies, reducing the risk of side effects. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its poor solubility in water, which can make it difficult to administer in some animal models.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble derivatives of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115, which could improve its efficacy and ease of administration in animal models. Finally, further studies are needed to fully understand the long-term effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 on brain function and behavior.
Métodos De Síntesis
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then reacted with a morpholine derivative to form N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDDMQEGWJHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-morpholin-4-yl-phenyl)-3-phenyl-propionamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.